molecular formula C22H16ClN3O6 B6042240 N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide

Cat. No. B6042240
M. Wt: 453.8 g/mol
InChI Key: OSOPUXIZAUPPHW-UHFFFAOYSA-N
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Description

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide involves the inhibition of tubulin polymerization, which is essential for cell division. This inhibition leads to cell cycle arrest and eventual apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide have been studied extensively. Studies have shown that this compound exhibits anti-inflammatory, anti-oxidant, and anti-tumor properties. It also has the potential to modulate the immune system and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide is its ability to selectively target cancer cells while sparing normal cells. However, one of the limitations of this compound is its poor solubility, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the research on N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide. One of the primary areas of focus is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of interest is the study of the compound's potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, there is a need for more in vivo studies to determine the compound's efficacy and safety. Finally, the development of more potent analogs of N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide with improved solubility and pharmacokinetic properties could lead to the development of more effective cancer treatments.
Conclusion:
In conclusion, N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide is a chemical compound that holds significant potential for various scientific research applications. Its ability to selectively target cancer cells while sparing normal cells makes it an attractive candidate for cancer treatment. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in other fields.

Synthesis Methods

The synthesis of N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide involves several steps. The reaction starts with the condensation of 3-chloro-4-methoxyaniline and salicylaldehyde in the presence of a base to form 2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazole. This intermediate is then reacted with 4-methoxy-3-nitrobenzoyl chloride in the presence of a base to form the final product.

Scientific Research Applications

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide has been extensively studied for its potential applications in various fields. One of the primary research areas is cancer treatment. Studies have shown that this compound exhibits cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation.

properties

IUPAC Name

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O6/c1-30-18-6-4-13(9-15(18)23)22-25-16-11-14(5-8-19(16)32-22)24-21(27)12-3-7-20(31-2)17(10-12)26(28)29/h3-11H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOPUXIZAUPPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)OC)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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